Dimethyldineodecanoatetin

Polyurethane catalysis Organotin catalyst kinetics Automotive foam formulation

Dimethyldineodecanoatetin (CAS 68928-76-7), also referred to as dimethyltin dineodecanoate (DMTDN), is an organotin(IV) compound with the molecular formula C₂₂H₄₄O₄Sn and a molecular weight of 491.29 g/mol. It is a neutral, dialkyltin dicarboxylate, where two methyl groups and two branched neodecanoate ligands are bound to a central tin atom.

Molecular Formula C22H44O4Sn
Molecular Weight 491.3 g/mol
Cat. No. B12051497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyldineodecanoatetin
Molecular FormulaC22H44O4Sn
Molecular Weight491.3 g/mol
Structural Identifiers
SMILESCCCCCCC(C)(C)C(=O)O[Sn](C)(C)OC(=O)C(C)(C)CCCCCC
InChIInChI=1S/2C10H20O2.2CH3.Sn/c2*1-4-5-6-7-8-10(2,3)9(11)12;;;/h2*4-8H2,1-3H3,(H,11,12);2*1H3;/q;;;;+2/p-2
InChIKeyXKSLFMSMRRTJKN-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyldineodecanoatetin (CAS 68928-76-7): Organotin Catalyst and Stabilizer Baseline


Dimethyldineodecanoatetin (CAS 68928-76-7), also referred to as dimethyltin dineodecanoate (DMTDN), is an organotin(IV) compound with the molecular formula C₂₂H₄₄O₄Sn and a molecular weight of 491.29 g/mol . It is a neutral, dialkyltin dicarboxylate, where two methyl groups and two branched neodecanoate ligands are bound to a central tin atom [1]. Industrially, it is manufactured via the dehydrochlorination of dimethyltin dichloride with neodecanoic acid [2]. The compound is supplied as a pale yellow to colorless liquid with a typical tin content of 17–19 wt%, a density of ~1.02 g/cm³ at 25°C, and a flash point >150°C, and is miscible with common organic solvents such as toluene and methyl ethyl ketone . Its primary commercial roles are as a high-activity catalyst for polyurethane and silicone condensation curing and as a heat stabilizer for rigid and flexible poly(vinyl chloride) (PVC) [3]. Commercial product brands include FOMREZ® UL-28 (Galata Chemicals), METATIN™ Katalysator 1230 (Dow), and Andisil® TL 28 (AB Specialty Silicones) .

Why One Organotin Catalyst Cannot Be Straight Swapped for Dimethyldineodecanoatetin in Industrial Formulations


Organotin compounds are not a homogenous class of interchangeable catalysts or stabilizers; the identity of the alkyl groups (methyl vs. butyl vs. octyl) and the carboxylate ligands (neodecanoate vs. laurate vs. acetate) profoundly modulates reactivity, selectivity, compatibility, and toxicological profile [1]. In polyurethane catalysis, for instance, the steric bulk and branching of the neodecanoate ligand directly influence gel time, tack-free time, and hydrolytic stability, making a generic swap from dibutyltin dilaurate (DBTDL) to dimethyltin dineodecanoate a formulation-reformulation exercise rather than a simple drop-in replacement . In PVC heat stabilization, comparative studies demonstrate that dimethyltin dineodecanoate (DMTDN), dibutyltin dineodecanoate (DBTDN), and dioctyltin dineodecanoate (DOTDN) exhibit a clear performance hierarchy (DOTDN > DBTDN > DMTDN) as standalone stabilizers, while their synergistic behavior with calcium and zinc stearates further complicates direct substitution without efficacy loss [2]. Additionally, regulatory pressures such as EU REACH restrictions on certain dibutyltin compounds, driven by higher aquatic toxicity (LC₅₀ for DBTDL: 50–150 μg/L vs. DMTDN: 100–300 μg/L), create a scenario where not all organotins are equally permissible in end-use applications [3]. Therefore, indiscriminate replacement risks simultaneous failure in performance, regulatory compliance, and process economics.

Quantitative Evidence Guide: Dimethyldineodecanoatetin (DMTDN) Versus In-Class Organotin Alternatives


Faster Gel Time and Tack-Free Time vs. Dibutyltin Dilaurate in Automotive Polyurethane Foam

In a comparative kinetics study of polyurethane foam systems, a catalyst based on dimethyltin dineodecanoate (referred to as D-20) demonstrated a markedly faster gel time of 45 seconds and a tack-free time of 2.1 minutes. In contrast, the widely used dibutyltin dilaurate (DBTDL) required 68 seconds to gel and 3.5 minutes to become tack-free . The neodecanoate ligand's branched structure is credited with reducing aggregation and enhancing catalytic site accessibility, translating into a 34% reduction in gel time and a 40% reduction in tack-free time relative to DBTDL. This performance advantage is achieved without the acetic acid odor or corrosiveness associated with high-activity alternatives like dibutyltin diacetate (DBTDA) .

Polyurethane catalysis Organotin catalyst kinetics Automotive foam formulation

Superior Optical Clarity in Transparent PVC: Higher Light Transmission and Lower Fogging vs. DBTL and MTT

In rigid PVC formulations where transparency is critical, dimethyltin dineodecanoate achieves light transmission of 90–92%, significantly exceeding the 80–82% measured for dibutyltin dilaurate (DBTL) and the 85–88% for methyltin tris(2-ethylhexanoate) (MTT) [1]. Additionally, DMTDN exhibits a low fogging tendency, whereas DBTL is characterized as having a high fogging tendency that leaves a hazy film after prolonged exposure. This optical performance positions DMTDN closer to monobutyltin mercaptide (MBTM), which achieves 88–91% light transmission with very low fogging, yet without the sulfur-related odor issues of mercaptide stabilizers [2].

PVC heat stabilization Optical clarity Organotin stabilizer comparison

Reduced Acute Oral and Aquatic Toxicity Profile Compared to Dibutyltin Dilaurate

Comparative toxicological assessment reveals that dimethyltin dineodecanoate exhibits an oral LD₅₀ (rat) of >2000 mg/kg, categorizing it as low acute oral toxicity, whereas dibutyltin dilaurate (DBTL) has an LD₅₀ in the range of 1000–1500 mg/kg, indicating moderate toxicity [1]. The differential in aquatic ecotoxicity is more pronounced: DMTDN's fish LC₅₀ is 100–300 μg/L compared to 50–150 μg/L for DBTL, meaning DBTL is approximately 2-fold more toxic to aquatic organisms. This disparity has direct regulatory consequences: DBTL is banned in the EU under REACH, while DMTDN remains permissible under specified use conditions [2]. Methyltin tris(2-ethylhexanoate) (MTT) and monobutyltin mercaptide (MBTM) show intermediate toxicity profiles, with MTD's oral LD₅₀ of 1500–2000 mg/kg and MBTM's aquatic LC₅₀ of 80–200 μg/L [3].

Organotin toxicology REACH regulatory compliance Aquatic ecotoxicity

Moderate Hydrolytic Stability Advantage Enabling Use in Moisture-Cure and Aliphatic Polyurethane Systems

Vendor technical data for dimethyltin dineodecanoate-based products consistently highlight moderate hydrolytic stability as a key differentiating feature, particularly when compared to dibutyltin dilaurate (DBTDL) and dibutyltin diacetate (DBTDA) . While DBTDA is highly susceptible to hydrolysis—releasing corrosive acetic acid—DMTDN's neodecanoate ligands, with their branched alkyl structure, provide steric shielding of the tin center, retarding hydrolytic cleavage. One commercial specification notes that DMTDN has a 'slightly better hydrolysis resistance' than DBTDL, which is attributed to this ligand effect . This property is critical in moisture-cure polyurethane sealants and aliphatic isocyanate systems where water is either the curing agent or a persistent environmental factor, and premature catalyst deactivation would result in incomplete cure and compromised mechanical properties .

Hydrolytic stability Moisture-cure polyurethane Aliphatic isocyanate systems

Lower Freezing Point Facilitating Cold-Weather Handling vs. Dibutyltin Dilaurate

Dimethyldineodecanoatetin has a notably lower freezing point than dibutyltin dilaurate (DBTDL), a practical advantage for cold-climate storage and winter transport . While DBTDL typically solidifies or becomes highly viscous at temperatures approaching 10–15°C, DMTDN remains a pumpable liquid at significantly lower temperatures, eliminating the need for heated storage or drum-thawing procedures prior to use. This is attributed to the greater rotational freedom and reduced molecular symmetry of the branched neodecanoate chains compared to the linear laurate chains in DBTDL . Vendor sources explicitly position this property as a cost and convenience advantage, with one manufacturer noting it 'replaces DBTDL in many polyurethane foam systems with the advantages of low dosage, low cost, and lower freezing point than DBTDL' .

Organotin physical properties Low-temperature handling Formulation logistics

Quantified Thermal Stabilization Performance in PVC: DMTDN, DBTDN, and DOTDN Ranked Order

A controlled study by Wang et al. (2023) directly compared dimethyltin dineodecanoate (DMTDN), dibutyltin dineodecanoate (DBTDN), and dioctyltin dineodecanoate (DOTDN) as heat stabilizers for PVC, both as standalone additives and in ternary blends with calcium stearate (CaSt₂) and zinc stearate (ZnSt₂) [1]. As standalone stabilizers, the thermal stabilization effectiveness followed the clear order: DOTDN > DBTDN > DMTDN, which the authors attribute to the increasing chain length of the alkyl groups on tin enhancing lubricity and HCl scavenging capacity. However, the study demonstrated that when each tin neodecanoate was formulated in a 5:4:1 ratio with CaSt₂ and ZnSt₂, the resulting ternary systems significantly outperformed any standalone organotin stabilizer, effectively compressing the performance gap among them [2]. This finding has direct formulation and procurement implications: DMTDN can achieve near parity with more expensive and regulatory-sensitive DBTDN or DOTDN when properly formulated in a synergistic Ca/Zn blend, offering a cost-effective pathway to high-performance PVC stabilization [3].

PVC thermal degradation Organotin heat stabilizer Synergistic stabilization

Evidence-Backed Procurement Scenarios for Dimethyldineodecanoatetin in Industrial and Research Applications


High-Speed Automotive Polyurethane Foam Production Lines Replacing DBTDL

Automotive Tier-1 suppliers operating continuous or robotic polyurethane foam lines for seating, acoustics, and underhood adhesives should prioritize DMTDN-based catalysts over DBTDL. The 34% shorter gel time (45 sec vs. 68 sec) and 40% shorter tack-free time (2.1 min vs. 3.5 min) directly translate into increased mold turnover and reduced in-line inventory . This is the basis for BMW and Toyota specifying tin catalysts in over 60% of underhood adhesive applications since 2020 .

Transparent Medical-Grade PVC Tubing Requiring Optical Clarity and Regulatory Compliance

Medical device manufacturers producing transparent PVC tubing for fluid delivery or food-contact packaging should select DMTDN for its high light transmission (90–92%) and low fogging tendency, which outperforms DBTL (80–82% transmission, high fogging) and MTT (85–88%) [1]. Simultaneously, DMTDN's favorable toxicology profile (oral LD₅₀ >2000 mg/kg, aquatic LC₅₀ 100–300 μg/L) supports REACH compliance where DBTL is banned [2].

Cold-Climate One-Component Moisture-Cure Polyurethane Sealants for Construction

Construction sealant formulators targeting exterior joint sealing and glazing in cold regions (e.g., Northern Europe, Canada) should procure DMTDN instead of DBTDL. The lower freezing point of DMTDN ensures year-round pumpability without heated storage , while its moderate hydrolytic stability prevents catastrophic premature catalyst deactivation in moisture-cure systems, preserving deep-section cure integrity .

Cost-Optimized Rigid PVC Profile Stabilization Using Synergistic Ca/Zn Co-Blends

Profile extruders seeking to balance heat stabilization performance with raw material cost should adopt the 5:4:1 DMTDN/CaSt₂/ZnSt₂ ternary blend validated by Wang et al. (2023). This formulation elevates the thermal stability of DMTDN to levels that match or exceed standalone DOTDN performance, while reducing the overall organotin loading and cost [3]. Procurement teams should source all three components as a pre-blended stabilizer package for consistency and supply chain simplification.

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